molecular formula C16H30O5 B14677261 Diglycolic acid, di(hexyl) ester CAS No. 32792-29-3

Diglycolic acid, di(hexyl) ester

Cat. No.: B14677261
CAS No.: 32792-29-3
M. Wt: 302.41 g/mol
InChI Key: HFMKUFQIARQMBH-UHFFFAOYSA-N
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Description

Diglycolic acid, di(hexyl) ester is an organic compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.4064 g/mol . This compound is a diester derivative of diglycolic acid, where two hexyl groups are esterified with the carboxyl groups of diglycolic acid. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diglycolic acid, di(hexyl) ester can be synthesized through the esterification of diglycolic acid with hexanol. The reaction typically involves heating diglycolic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

HOCH2COOH+2C6H13OHC6H13OCH2COOCH2C6H13+2H2O\text{HOCH}_2\text{COOH} + 2 \text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{C}_6\text{H}_{13}\text{OCH}_2\text{COOCH}_2\text{C}_6\text{H}_{13} + 2 \text{H}_2\text{O} HOCH2​COOH+2C6​H13​OH→C6​H13​OCH2​COOCH2​C6​H13​+2H2​O

Industrial Production Methods: On an industrial scale, the esterification process can be carried out in a continuous reactor system to ensure high yield and purity. The reaction mixture is typically refluxed to remove water, which drives the reaction to completion. The product is then purified through distillation or recrystallization .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield diglycolic acid and hexanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

Diglycolic acid, di(hexyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of diglycolic acid, di(hexyl) ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release diglycolic acid and hexanol, which can then participate in metabolic pathways. The ester groups can also undergo nucleophilic attack, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

    Diglycolic acid, ethyl hexyl ester: Similar ester with ethyl and hexyl groups.

    Diglycolic acid, 2-acetylphenyl hexyl ester: Contains an acetylphenyl group instead of a hexyl group.

    Diglycolic acid, heptyl hexyl ester: Contains a heptyl group in addition to a hexyl group.

Uniqueness: Diglycolic acid, di(hexyl) ester is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its flexibility and stability make it suitable for various industrial applications, particularly as a plasticizer and in the formulation of coatings and adhesives .

Properties

CAS No.

32792-29-3

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

hexyl 2-(2-hexoxy-2-oxoethoxy)acetate

InChI

InChI=1S/C16H30O5/c1-3-5-7-9-11-20-15(17)13-19-14-16(18)21-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

HFMKUFQIARQMBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COCC(=O)OCCCCCC

Origin of Product

United States

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